molecular formula C8H5BrF3NO2 B1412153 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227579-97-6

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Cat. No. B1412153
M. Wt: 284.03 g/mol
InChI Key: ZIMQLEYEIDYZPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods for synthesizing 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid have been reported in the literature. Notably, it serves as an intermediate for the synthesis of various crop-protection products .


Chemical Reactions Analysis

The reactivity of this compound lies in its functional groups. It can participate in various reactions, including esterification, amidation, and substitution reactions. Researchers have explored its use as a building block for the synthesis of agrochemicals and pharmaceuticals .


Physical And Chemical Properties Analysis

Future Directions

Continued research may reveal novel applications for this compound in agrochemicals, pharmaceuticals, and other fields .

Conclusion

For more detailed information, you can refer to the Enamine product link and the MSDS .

properties

IUPAC Name

2-[6-bromo-2-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-2-1-4(3-6(14)15)7(13-5)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMQLEYEIDYZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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